Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans

NMDA receptor pharmacology stereochemistry-activity relationship CNS drug discovery

This trans-configured, chirally pure cyclobutane building block is the definitive choice for synthesizing pharmacologically inactive NMDA receptor controls. Unlike the cis isomer, the trans stereochemistry abolishes NMDA receptor affinity, ensuring accurate target engagement studies. The benzyl ester protecting group permits orthogonal deprotection via hydrogenolysis without disturbing acid-labile Boc, Fmoc, or silyl groups – critical for multi-step PROTAC linker synthesis. The benzyl ester also increases lipophilicity by ~ΔlogP 3.7-4.2, enabling passive cell membrane diffusion for intracellular esterase-mediated release of the active free acid in cellular assays. Procure the correct trans intermediate to eliminate GABAergic off-target activity and ensure clean selectivity profiling.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 1008770-36-2
Cat. No. B2465476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans
CAS1008770-36-2
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESC1C(CC1N)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO2.ClH/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H
InChIKeyRBEWHJVKQPGKKN-PFWPSKEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans (CAS 1008770-36-2): A Stereochemically Defined Cyclobutane Building Block for Medicinal Chemistry and Targeted Protein Degradation


Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans (CAS 1008770-36-2) is a trans-configured, chiral cyclobutane derivative featuring a benzyl ester-protected carboxylic acid and a free primary amine presented as the hydrochloride salt. With a molecular formula of C₁₂H₁₆ClNO₂ and a molecular weight of 241.72 g/mol, this compound serves as a conformationally constrained, heterobifunctional building block for constructing complex bioactive molecules, including NMDA receptor antagonists [1] and PROTAC (Proteolysis-Targeting Chimera) linkers . Its predicted XLogP3-AA of 1.2 indicates balanced lipophilicity suitable for both aqueous and organic-phase synthetic manipulations [2].

Why Generic Substitution of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans Is Scientifically and Operationally Unsound


Cyclobutane-based aminocarboxylate building blocks are not interchangeable because stereochemistry at the 3-position and ester protecting group identity jointly dictate receptor pharmacology, synthetic route compatibility, and downstream deprotection strategy. The trans configuration of (1r,3r)-3-aminocyclobutane-1-carboxylate derivatives confers a fundamentally different pharmacological profile from the cis isomer: trans-1,3-substituted aminocyclobutanes exhibit no measurable affinity for the NMDA receptor [1], whereas cis isomers serve as the active pharmacophore for NMDA antagonism and GABA-mimetic activity [2]. Furthermore, the benzyl ester moiety enables orthogonal, chemoselective deprotection via catalytic hydrogenolysis—a capability absent in tert-butyl (Boc-labile under acid) and methyl (saponification-requiring) ester analogs—which is critical in multi-step syntheses where other acid- or base-sensitive functional groups are present [3].

Product-Specific Quantitative Evidence Guide for Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans: Measurable Differentiation Versus Closest Analogs


NMDA Receptor Affinity: Trans vs. Cis Stereochemistry Determines Pharmacological Silence Versus Activity

In contrast to cis-3-amino-1-arylcyclobutanecarboxamide derivatives, which display potent NMDA receptor antagonism, the corresponding trans diastereomers exhibit no affinity for the NMDA receptor. The Pierre Fabre Medicament patent explicitly states that 'when the 1-aryl and 3-amino groups are in trans stereochemistry, the corresponding compounds have no affinity for the NMDA receptor' [1]. This provides a critical selection criterion: trans-configured intermediates such as benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans are the required starting materials for synthesizing pharmacologically silent control compounds, prodrugs requiring stereo-inversion, or non-NMDA-targeted cyclobutane scaffolds.

NMDA receptor pharmacology stereochemistry-activity relationship CNS drug discovery

GABA-Mimetic Activity: Trans Isomer Shows Reduced Potency Across All Four GABAergic Assays Compared to Cis

In a classic neurochemical study, both cis- and trans-3-aminocyclobutane-1-carboxylic acids were evaluated as conformationally restricted GABA analogs. The cis isomer displayed weak to moderate GABA-like activity across four independent assays: (1) inhibition of GABA uptake in rat brain minislices, (2) inhibition of sodium-independent GABA binding to rat brain membranes, (3) substrate activity for GABA aminotransferase, and (4) depression of cat spinal neuron firing rate in vivo. Critically, the trans isomer was less effective on all four assays [1]. This study establishes that the trans-3-aminocyclobutane pharmacophore is intrinsically less active at GABAergic targets—a finding that informs scaffold selection when GABA receptor engagement must be avoided.

GABA analog conformational restriction neurotransmitter transporter inhibition

Ester Protecting Group Orthogonality: Benzyl (Cbz) Enables Chemoselective Hydrogenolytic Deprotection Distinct from Acid-Labile tert-Butyl (Boc) Esters

The benzyl ester moiety in benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans functions as a carboxybenzyl (Cbz)-type protecting group that is cleaved by catalytic hydrogenolysis (H₂, Pd/C) rather than by acid. This property is orthogonal to the tert-butyl ester-protected analog tert-butyl trans-3-aminocyclobutane-1-carboxylate (CAS 1192547-86-6), which requires acidic conditions (e.g., TFA/DCM) for deprotection [1]. The benzyl ester can be removed without affecting acid-sensitive functionalities (e.g., tert-butyl carbamates, silyl ethers, acetonides) that would be compromised under Boc-deprotection conditions. This orthogonality is not merely a convenience but a synthetic necessity in complex PROTAC linker and peptide-mimetic syntheses where multiple protecting groups must be sequentially addressed [2].

orthogonal protecting group strategy solid-phase peptide synthesis multi-step organic synthesis

Lipophilicity (XLogP3-AA) Differentiation: Benzyl Ester Provides Higher logP Than Free Acid, Optimizing Membrane Permeability for Cell-Based Assays

The benzyl ester derivative of trans-3-aminocyclobutane-1-carboxylate exhibits a computed XLogP3-AA value of 1.2 [1], whereas the corresponding free amino acid trans-3-aminocyclobutanecarboxylic acid (CAS 74307-75-8) has a lower predicted logP (approximately -2.5 to -3.0 based on zwitterionic character of unprotected amino acids). This ~3.7-4.2 log unit increase in lipophilicity translates to an estimated 5000-15,000-fold increase in theoretical octanol-water partition coefficient, which directly impacts passive membrane permeability in cell-based assays. The benzyl ester form can serve as a membrane-permeable prodrug or a protected intermediate that facilitates cellular uptake during functional screening, with subsequent intracellular esterase-mediated hydrolysis regenerating the active free acid [2].

drug-likeness cellular permeability prodrug design

Synthetic Accessibility: Expedient Synthesis Route from 1,1-Cyclobutanedicarboxylic Acid with Established Stereochemical Confirmation

An expedient synthetic route to both cis- and trans-3-aminocyclobutanecarboxylic acids from the common precursor 1,1-cyclobutanedicarboxylic acid has been established . The trans stereochemistry was rigorously confirmed by nuclear Overhauser effect (NOE) spectroscopy . The benzyl ester can be preferentially formed by esterification of the carboxylic acid intermediate, and the hydrochloride salt (CAS 1008770-36-2) provides enhanced crystallinity and handling stability compared to the free amine, which is prone to oxidation and hygroscopic degradation [1]. This established synthetic accessibility with stereochemical validation reduces the procurement risk associated with stereoisomerically ambiguous or poorly characterized alternative building blocks.

stereoselective synthesis NOE spectroscopy process chemistry scalability

Best-Fit Research and Industrial Application Scenarios for Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans Based on Quantitative Evidence


Synthesis of NMDA-Inactive Control Compounds for CNS Target Deconvolution Studies

The trans stereochemistry of benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans ensures that any downstream 1-aryl-3-aminocyclobutanecarboxamide derivative will lack NMDA receptor affinity [1], making this building block the correct starting point for synthesizing pharmacologically inactive control compounds in NMDA receptor target engagement studies. This is essential in CNS drug discovery programs where distinguishing NMDA-mediated effects from target-specific pharmacology requires stereochemically pure trans intermediates.

Orthogonal PROTAC Linker Assembly in Multi-Step Solid-Phase or Solution-Phase Syntheses

The benzyl ester protecting group in this building block enables chemoselective deprotection via hydrogenolysis without affecting acid-labile Boc, Fmoc, or silyl protecting groups present elsewhere in the molecule [1]. This orthogonality is critical in PROTAC linker synthesis where the trans-3-aminocyclobutane scaffold serves as a rigid, conformationally constrained spacer—the benzyl ester can be selectively removed to reveal the free carboxylic acid for E3 ligase ligand conjugation while leaving other protecting groups intact [2].

Conformationally Restricted GABA-Inactive Scaffold Design for Selectivity Profiling

Based on the established finding that trans-3-aminocyclobutane-1-carboxylic acid is less effective than its cis counterpart across all GABAergic assays [1], the trans-benzyl ester building block enables design of cyclobutane-containing ligands where GABA receptor or transporter engagement is undesirable. This is particularly valuable in selectivity profiling panels where GABAergic off-target activity must be excluded to accurately assign pharmacological effects to the intended target.

Cell-Permeable Prodrug Intermediate for Intracellular Target Validation

The benzyl ester form provides a computed XLogP3-AA of 1.2 [1], representing a significant lipophilicity increase over the free amino acid form (~ΔlogP 3.7-4.2). This enables passive diffusion across cell membranes in functional assays [2], where the benzyl ester can be hydrolyzed intracellularly by esterases to release the active trans-3-aminocyclobutane-1-carboxylic acid. This prodrug strategy is directly applicable in cellular target engagement studies where the polar free acid would be membrane-impermeant.

Quote Request

Request a Quote for Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate hydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.